The compound 6-(4-methoxyphenethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic molecule with significant implications in medicinal chemistry. This compound belongs to the class of pyrrolopyrimidines, which are known for their diverse biological activities. The molecular formula for this compound is , and it has a molecular weight of approximately 314.38 g/mol.
6-(4-methoxyphenethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is classified as a heterocyclic compound due to its incorporation of nitrogen atoms in the ring structure. Its classification also extends to pharmaceutical intermediates and potential drug candidates due to its structural features that may interact with biological targets.
The synthesis of 6-(4-methoxyphenethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific reagents such as:
The molecular structure of this compound features a fused pyrrolopyrimidine ring system with substituents that enhance its pharmacological properties. The presence of both methoxy and tolane groups contributes to its lipophilicity and potential bioactivity.
CC1=C(NC(=O)N(C1=O)C2=CC=CC=C2)CCOC
.The compound may participate in various chemical reactions typical for pyrrolopyrimidine derivatives:
These reactions are often carried out under controlled conditions to ensure selectivity and yield, utilizing techniques such as chromatography for purification.
The mechanism of action for compounds like 6-(4-methoxyphenethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves interaction with specific biological targets:
Research indicates that similar compounds have shown activity against cancer cell lines and may influence pathways related to cell proliferation and apoptosis .
Relevant data on these properties can be found in chemical databases like Chemsrc and PubChem .
6-(4-methoxyphenethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has potential applications in:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4